4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine
Description
4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine is a synthetic compound characterized by its unique molecular structure. It consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methoxy group at position 5, and a sulfonylmorpholine group. This compound is not found naturally and is primarily used in various research applications.
Properties
IUPAC Name |
4-(2,4-dichloro-5-methoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-17-10-7-11(9(13)6-8(10)12)19(15,16)14-2-4-18-5-3-14/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQLMSYQCJORRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-methoxyphenol.
Sulfonylation: The phenol is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonate ester.
Morpholine Substitution: The sulfonate ester is then reacted with morpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine undergoes various chemical reactions, including:
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to release methanesulfonic acid.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Methanesulfonic acid and the corresponding phenol derivative.
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with proteins, affecting their function. The chlorine atoms and methoxy group influence the compound’s electronic properties, enhancing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methoxyphenyl methanesulfonate: Similar structure but lacks the morpholine group.
2,4-Dichloro-5-methoxyphenol: Precursor in the synthesis of the target compound.
Methanesulfonyl chloride: Used in the sulfonylation step.
Uniqueness
4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine is unique due to the presence of the sulfonylmorpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
